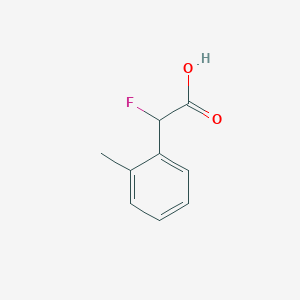

2-Fluoro-2-(o-tolyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-2-(o-tolyl)acetic acid is an organic compound with the molecular formula C9H9FO2. It is a derivative of acetic acid where one hydrogen atom is replaced by a 2-fluoro-2-(o-tolyl) group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(o-tolyl)acetic acid typically involves the fluorination of 2-(o-tolyl)acetic acid. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent product quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetic acid derivatives.

Applications De Recherche Scientifique

2-Fluoro-2-(o-tolyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-Fluoro-2-(o-tolyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2-Chloro-2-(o-tolyl)acetic acid

- 2-Bromo-2-(o-tolyl)acetic acid

- 2-Iodo-2-(o-tolyl)acetic acid

Comparison: 2-Fluoro-2-(o-tolyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts .

Activité Biologique

2-Fluoro-2-(o-tolyl)acetic acid (CAS No. 915071-00-0) is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant research findings and data.

This compound is characterized by its fluorine atom attached to a carbon adjacent to an o-tolyl group (ortho-methylphenyl). The presence of the fluorine atom can significantly influence the compound's biological activity, particularly in drug design.

Biological Activity

The biological activity of this compound has been explored in various studies, with a focus on its interactions with biological targets.

Research indicates that similar fluorinated compounds can interact with microtubules, potentially affecting cell division and intracellular transport mechanisms. For instance, compounds with structural similarities have been shown to suppress tubulin polymerization, leading to apoptosis in cancer cells.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to be linked to its ability to induce apoptosis through the disruption of microtubule dynamics, which is critical for mitosis .

Research Findings and Case Studies

Several studies have highlighted the biological implications of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various fluorinated acetic acids on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

- Mechanistic Insights : Another research focused on the interaction of fluorinated compounds with nicotinic acetylcholine receptors (nAChRs). Although this compound was not directly tested, related compounds showed varying levels of agonist activity at nAChRs, suggesting potential neuropharmacological applications .

- Synthesis and Selectivity : A synthetic approach utilizing chiral resolution techniques was developed for producing optically active derivatives of 2-fluoropropanoic acids, which includes analogs like this compound. This method demonstrated high enantiomeric excess and selectivity, indicating its potential for therapeutic applications .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-fluoro-2-(2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQDYGQMTVILLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.